![molecular formula C17H15BrN4O B1679130 N-{4-[(3-Bromophenyl)amino]quinazolin-6-Yl}propanamide CAS No. 216163-53-0](/img/structure/B1679130.png)

N-{4-[(3-Bromophenyl)amino]quinazolin-6-Yl}propanamide

Descripción general

Descripción

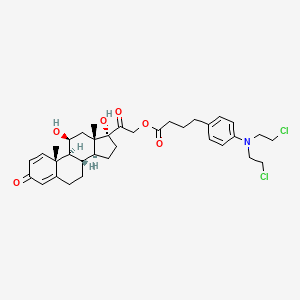

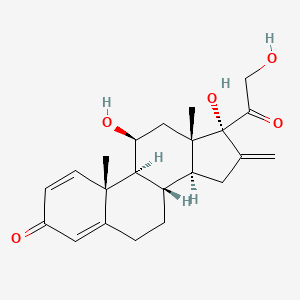

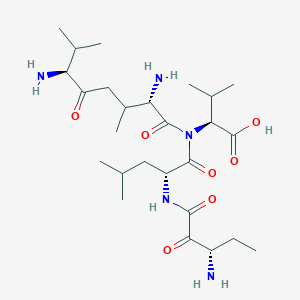

“N-{4-[(3-Bromophenyl)amino]quinazolin-6-Yl}propanamide” is a non-polymer compound with the molecular formula C17H15BrN4O and a molecular weight of 371.231 . It is a heterocyclic aromatic compound containing a quianazoline moiety substituted by one or more amine groups .

Molecular Structure Analysis

The molecular structure of “N-{4-[(3-Bromophenyl)amino]quinazolin-6-Yl}propanamide” has been analyzed using x-ray diffraction . The compound has been found to covalently link to polymer or other heterogen groups .Physical And Chemical Properties Analysis

“N-{4-[(3-Bromophenyl)amino]quinazolin-6-Yl}propanamide” has a molecular weight of 371.231 and a molecular formula of C17H15BrN4O . It is a non-polymer compound .Aplicaciones Científicas De Investigación

EGFR Tyrosine Kinase Inhibitor

PD 174265 is a potent, selective, and reversible EGFR (Epidermal Growth Factor Receptor) tyrosine kinase inhibitor . It has an IC50 value of 0.45 nM, indicating its high efficacy in inhibiting the EGFR tyrosine kinase .

Antitumor Agent

PD 174265 has been identified as an antitumor agent . Its ability to inhibit EGFR tyrosine kinase, a key player in cell proliferation and survival, makes it a potential candidate for cancer therapy .

Cell Permeable Compound

This compound is cell permeable, which means it can cross cell membranes . This property is crucial for its effectiveness as it allows the compound to enter cells and exert its inhibitory effects on EGFR tyrosine kinase .

Active In Vivo and In Vitro

PD 174265 is active both in vivo (within a living organism) and in vitro (outside a living organism, in a controlled environment like a test tube or petri dish) . This suggests that it can be effective in a range of experimental settings, from cell culture studies to animal models .

Soluble in DMSO

PD 174265 is soluble in DMSO (Dimethyl Sulfoxide) to 100 mM . This is important for its use in biological research, as DMSO is a common solvent used to dissolve compounds for biological assays .

Mecanismo De Acción

Target of Action

PD 174265, also known as 4-[(3-Bromophenyl)amino]-6-propionylamidoquinazoline or N-{4-[(3-Bromophenyl)amino]quinazolin-6-Yl}propanamide, is a potent, selective, and reversible inhibitor of the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others.

Mode of Action

PD 174265 interacts with EGFR by inhibiting its tyrosine kinase activity . This inhibition prevents the autophosphorylation of the receptor, which is a critical step in the signal transduction cascade that leads to cell proliferation . The IC50 value of PD 174265 for EGFR is 0.45 nM, indicating its high potency .

Biochemical Pathways

The primary biochemical pathway affected by PD 174265 is the EGFR signaling pathway . By inhibiting EGFR, PD 174265 disrupts the downstream signaling pathways that lead to cell proliferation, survival, and other cellular functions. This disruption can lead to the inhibition of tumor growth, as EGFR is often overexpressed in various types of cancers .

Pharmacokinetics

PD 174265 is soluble in DMSO to 100 mM . It is recommended to prepare and use solutions on the same day. If you need to make up stock solutions in advance, it is recommended to store the solution as aliquots in tightly sealed vials at -20°c . The compound is cell-permeable, active in vivo and in vitro .

Result of Action

As a result of its action, PD 174265 exhibits antitumor activity . By inhibiting EGFR, it can prevent the proliferation of cancer cells that overexpress this receptor. This makes PD 174265 a potential therapeutic agent for cancers that are characterized by EGFR overexpression .

Action Environment

The action of PD 174265 can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability and efficacy of the compound . Furthermore, the presence of other compounds or drugs can also influence the action of PD 174265 through drug-drug interactions .

Propiedades

IUPAC Name |

N-[4-(3-bromoanilino)quinazolin-6-yl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrN4O/c1-2-16(23)21-13-6-7-15-14(9-13)17(20-10-19-15)22-12-5-3-4-11(18)8-12/h3-10H,2H2,1H3,(H,21,23)(H,19,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUPUZEMRHDROEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC2=C(C=C1)N=CN=C2NC3=CC(=CC=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{4-[(3-Bromophenyl)amino]quinazolin-6-Yl}propanamide | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-cyclopentyl-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1679063.png)